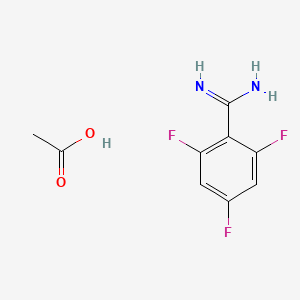
2,4,6-Trifluorobenzimidamide acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trifluorobenzimidamide acetate is a chemical compound with the molecular formula C₂H₄O₂·C₇H₅F₃N₂. It is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Trifluorobenzimidamide acetate typically involves multiple steps:
Lithiation: 1,3,5-Trifluorobenzene is treated with a lithium reagent under cold conditions (-50 to -110°C) in an organic solvent like tetrahydrofuran (THF).
Aldehyde Formation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluorobenzaldehyde.
Chlorination: The alcohol is then converted to 2,4,6-trifluorobenzyl chloride using sulfur oxychloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
2,4,6-Trifluorobenzimidamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学研究应用
2,4,6-Trifluorobenzimidamide acetate has diverse applications in scientific research:
作用机制
The mechanism of action of 2,4,6-Trifluorobenzimidamide acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways is under investigation .
相似化合物的比较
Similar Compounds
2,4,6-Trifluorobenzylamine: Shares the trifluoromethyl group but differs in its amine functionality.
2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of an amide.
2,4,6-Trifluorobenzyl chloride: An intermediate in the synthesis of 2,4,6-Trifluorobenzimidamide acetate.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H9F3N2O2 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
acetic acid;2,4,6-trifluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2.C2H4O2/c8-3-1-4(9)6(7(11)12)5(10)2-3;1-2(3)4/h1-2H,(H3,11,12);1H3,(H,3,4) |
InChI 键 |
TWYOGGULUGWQDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=C(C=C(C(=C1F)C(=N)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















